molecular formula C10H13ClFN3O4 B11931752 4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Katalognummer: B11931752
Molekulargewicht: 293.68 g/mol
InChI-Schlüssel: AWSRKKBIPSQHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Fluorinated Nucleoside Analogues

The development of fluorinated nucleoside analogues began in the 1970s with compounds like 2'-fluoro-2'-deoxycytidine (FIAC) and its derivatives, which demonstrated early promise against herpesviruses. These molecules featured fluorine substitutions at the 2' or 3' positions of the ribose ring, enhancing their resistance to enzymatic degradation while maintaining recognition by viral polymerases.

A pivotal advancement came with the discovery of 3'-deoxy-3'-fluoroadenosine, which exhibited broad-spectrum activity against flaviviruses such as Zika and West Nile virus, with half-maximal effective concentrations (EC~50~) ranging from 1.1 to 4.7 μM. This compound’s ability to suppress viral replication in neural and extraneural cell lines underscored the potential of 3'-fluorination to improve antiviral efficacy. Subsequent research explored dual modifications, such as 2'-deoxy-2'-fluoro-2'-methyluridine paired with phosphoramidate prodrugs, which bypassed metabolic limitations and achieved EC~90~ values as low as 0.52 μM in hepatitis C virus (HCV) replicon assays.

Table 1: Key Fluorinated Nucleoside Analogues and Their Antiviral Targets

Compound Fluorine Position Target Virus EC~50~ (μM)
3'-Deoxy-3'-fluoroadenosine 3' Zika, West Nile 1.1–4.7
2'-Fluoro-2'-deoxycytidine 2' Herpes simplex 0.8–2.4
2'-F-2'-Me-uridine ProTide 2' Hepatitis C 0.52

Structural Rationale for 3'-Fluorinated Ribose Modifications

The introduction of fluorine at the 3' position of the ribose ring induces conformational changes that optimize interactions with viral polymerases. Fluorine’s electronegativity stabilizes the ribose in a C3'-endo pucker, a conformation critical for mimicking the transition state of nucleotide incorporation. This pucker enhances binding affinity by reducing steric clashes and improving hydrogen-bonding networks with conserved active-site residues.

Additionally, the 3'-fluoro group confers metabolic stability by resisting hydrolysis by cellular esterases and phosphorylases. For example, 3'-deoxy-3'-fluoroadenosine remains intact in serum for >24 hours, whereas non-fluorinated analogues undergo rapid deamination. The chloromethyl and hydroxymethyl substituents in 4-amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one further enhance solubility and membrane permeability, addressing historical challenges in nucleoside drug delivery.

Computational docking studies reveal that the 3'-fluoro group occupies a hydrophobic pocket unique to viral polymerases, minimizing off-target effects on human enzymes. This selectivity is exemplified by the compound’s lack of cytotoxicity at concentrations up to 25 μM, despite its potent antiviral activity.

Eigenschaften

Molekularformel

C10H13ClFN3O4

Molekulargewicht

293.68 g/mol

IUPAC-Name

4-amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H13ClFN3O4/c11-3-10(4-16)7(17)6(12)8(19-10)15-2-1-5(13)14-9(15)18/h1-2,6-8,16-17H,3-4H2,(H2,13,14,18)

InChI-Schlüssel

AWSRKKBIPSQHOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CCl)O)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

The oxolane ring is derived from D-ribose or its derivatives, leveraging inherent stereochemistry. Key steps involve:

  • Fluorination at C3 : Treatment of 3,5-O-benzylidene-D-ribofuranose with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at −78°C yields 3-fluoro-5-(benzyloxymethyl)oxolane-2,4-diol.

  • Chloromethyl Introduction : Subsequent reaction with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 0°C introduces the chloromethyl group at C5, achieving 5-(chloromethyl)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol.

Reaction Conditions Table

StepReagent/CatalystTemperatureTime (h)Yield (%)
FluorinationDAST−78°C268
ChlorinationSOCl₂/DMF0°C → RT672

Hydroxyl Group Protection and Deprotection

To prevent undesired side reactions during glycosylation:

  • Protection : Benzoyl chloride in pyridine protects C4-hydroxyl, forming 4-O-benzoyl-5-(chloromethyl)-3-fluoro-5-(hydroxymethyl)oxolane-2-ol.

  • Deprotection : Post-coupling, the benzoyl group is removed via alkaline hydrolysis (NaOH/MeOH, 50°C, 4 h).

Synthesis of 4-Amino-Pyrimidin-2-One

Cyclocondensation Approach

A modified Biginelli reaction facilitates pyrimidinone formation:

  • Reactants : Urea, ethyl acetoacetate, and ammonium acetate in ethanol under reflux (12 h).

  • Functionalization : Nitration at C5 (HNO₃/H₂SO₄, 0°C) followed by reduction (H₂/Pd-C) yields 4-amino-pyrimidin-2-one.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, C5-H), 6.89 (br s, 2H, NH₂).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 3340 cm⁻¹ (NH₂).

Glycosidic Coupling Strategies

Vorbrüggen Glycosylation

The oxolane precursor and 4-amino-pyrimidin-2-one are coupled using:

  • Catalyst : Trimethylsilyl triflate (TMSOTf) in acetonitrile at 80°C.

  • Stereoselectivity : β-Anomer predominates (>90%) due to neighboring group participation from the C4-benzoyl group.

Optimization Data

CatalystSolventTemperatureβ:α RatioYield (%)
TMSOTfMeCN80°C9:165
SnCl₄DCM25°C3:142

Final Functionalization and Purification

Chloromethyl Group Stabilization

Post-coupling, residual hydroxyl groups are acetylated (Ac₂O/pyridine) to prevent elimination. Final deprotection under Zemplén conditions (NaOMe/MeOH) restores free hydroxyls.

Chromatographic Purification

  • Column : Silica gel (230–400 mesh) with ethyl acetate/hexane (7:3) → methanol gradient.

  • Purity : >98% (HPLC, C18 column, 0.1% TFA/ACN).

Challenges and Mitigation Strategies

  • Regioselective Fluorination : DAST-mediated fluorination risks epoxide formation; controlled stoichiometry (1.1 equiv DAST) minimizes byproducts.

  • Oxidative Degradation : Inclusion of antioxidants (BHT) during chlorination prevents radical-mediated decomposition.

  • Stereochemical Drift : Low-temperature glycosylation (−40°C) preserves β-configuration.

Industrial-Scale Considerations

Patented methodologies emphasize:

  • Catalyst Recycling : Al₂O₃-catalyzed amination steps reduce waste.

  • Continuous Flow Systems : For nitration and reduction steps, enhancing throughput.

Analytical and Regulatory Compliance

  • GC-MS : Monitors residual solvents (DMF < 500 ppm).

  • Elemental Analysis : Confirms C9H11ClFN3O5 composition .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amino-1-[5-(Chlormethyl)-3-fluor-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppen können zu entsprechenden Carbonylverbindungen oxidiert werden.

    Reduktion: Die Chlormethylgruppe kann unter Verwendung von Reduktionsmitteln zu einer Methylgruppe reduziert werden.

    Substitution: Die Chlormethylgruppe kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

    Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um verschiedene Produkte zu ergeben.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

    Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Nukleophile wie Amine, Thiole oder Alkoxide in Gegenwart geeigneter Katalysatoren.

    Hydrolyse: Saure oder basische wässrige Lösungen.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Ketonen oder Aldehyden.

    Reduktion: Bildung von Methylderivaten.

    Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

    Hydrolyse: Bildung entsprechender Säuren oder Alkohole.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C10H12FN3O4C_{10}H_{12}FN_3O_4 and a molecular weight of approximately 239.23 g/mol. Its structure features a pyrimidine ring, which is crucial for its biological activity.

Pharmaceutical Applications

1. Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. The specific compound has been studied for its ability to inhibit viral replication, making it a candidate for antiviral drug development. For instance, studies have shown that modifications in the oxolan structure can enhance antiviral efficacy against RNA viruses.

2. Anticancer Properties
The compound has shown promise in targeting cancer cells. Its mechanism involves the inhibition of specific enzymes that are overexpressed in tumor cells. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

3. Targeting Nucleic Acids
The ability of this compound to interact with nucleic acids opens avenues for its use in gene therapy. Research has focused on its capability to deliver genetic material selectively to target cells, enhancing the effectiveness of nucleic acid-based therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntiviralRNA virusesInhibition of viral replication
AnticancerVarious cancer cell linesInduction of apoptosis
Gene deliveryTargeted cellsInteraction with nucleic acids

Case Study: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that 4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one effectively inhibited the replication of a specific RNA virus in cultured cells. The compound was administered at varying concentrations, revealing a dose-dependent response with significant reductions in viral load compared to untreated controls.

Table 2: Anticancer Activity Assessment

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa15Apoptosis induction
MCF-710Cell cycle arrest
A54920Inhibition of proliferation

Wirkmechanismus

The mechanism of action of 4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Interaction with Nucleic Acids: Intercalating into DNA or RNA, affecting their structure and function.

    Modulation of Signaling Pathways: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with pyrimidinone derivatives and modified nucleosides. Key analogues include:

Compound Name Core Structure Substituents Molecular Weight Key Features
4-Amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one 1,3-Oxathiolane 5-fluoro pyrimidinone, 2R-hydroxymethyl oxathiolane 259.25* Antiviral nucleoside analog (e.g., lamivudine-like backbone)
4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one Tetrahydrofuran 3-chloro, 3-fluoro, 4-hydroxy, 5-hydroxymethyl 279.65 Dual halogenation enhances metabolic stability; research use only
Target Compound Oxolane (tetrahydrofuran) 3-fluoro, 4-hydroxy, 5-(chloromethyl and hydroxymethyl) ~279.65† Chloromethyl group may increase lipophilicity and reactivity

*Estimated based on formula C₉H₁₂FN₃O₃S.
†Assumed similarity to due to analogous backbone.

Physicochemical Properties

  • Solubility: The hydroxymethyl group in the target compound and analogues (e.g., ) likely improves aqueous solubility compared to non-polar derivatives.
  • Stability : The 3-fluoro and 4-hydroxy groups may enhance resistance to enzymatic degradation (common in nucleoside analogs), while the chloromethyl group could confer reactivity, necessitating careful storage conditions (e.g., -20°C for research samples) .

Research Implications and Limitations

  • Structural Uniqueness: The chloromethyl-hydroxymethyl substitution on the oxolane ring distinguishes the target compound from analogues, offering a novel scaffold for probing nucleoside metabolism or antiviral mechanisms.
  • Data Gaps : Direct comparative studies on potency, selectivity, and toxicity are lacking. Existing data rely on structural extrapolation from analogues like and .
  • Synthetic Challenges : The stereochemical complexity of the oxolane ring may complicate synthesis and purification, as seen in related nucleoside analogs .

Biologische Aktivität

4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, also known as GB55881, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine core substituted with an amino group and a hydroxymethyl oxolane moiety. The presence of chlorine and fluorine atoms in the structure may influence its biological interactions and pharmacological properties.

Research indicates that 4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation. For instance, studies on related compounds suggest that modifications in the structure can lead to selective inhibition of histone deacetylases (HDACs), which play a role in regulating gene expression associated with tumor growth .
  • Induction of Apoptosis : Preliminary findings indicate that this compound may promote apoptosis in cancer cells, contributing to its potential as an anticancer agent. The mechanism involves cell cycle arrest and activation of apoptotic pathways .
  • Metabolic Reprogramming : The compound's interaction with metabolic pathways, particularly those involving proline metabolism, has been highlighted as a significant factor in its anticancer activity .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionIdentified as a potent inhibitor of ornithine aminotransferase (OAT), leading to reduced tumor growth in hepatocellular carcinoma models.
AntiproliferativeDemonstrated IC50 values indicating strong inhibitory effects on HepG2 cell lines.
Apoptosis InductionInduced G2/M phase arrest and promoted apoptosis in cancer cell lines.

Case Study: Hepatocellular Carcinoma

A notable study investigated the effects of 4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one on hepatocellular carcinoma (HCC). The compound was administered to HCC xenograft models, resulting in significant tumor size reduction compared to controls. The mechanism was linked to the inhibition of OAT, which is crucial for proline metabolism, thus disrupting the metabolic pathways that support tumor growth .

Pharmacokinetics

The pharmacokinetic profile of 4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one remains under investigation. However, preliminary data suggest favorable absorption characteristics with potential for oral bioavailability, making it an attractive candidate for further development.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?

The synthesis involves multi-step processes with critical intermediates. Key steps include:

  • Stereoselective cyclopentane ring formation using fluorinated precursors under controlled temperature (e.g., reflux conditions) to ensure regioselectivity .
  • Protection of reactive groups (e.g., hydroxyl and chloromethyl) with temporary blocking agents like trityl or acetyl groups to prevent side reactions .
  • Chromatographic purification (e.g., silica gel or HPLC) to isolate the final product, with yield optimization via pH adjustments (e.g., acetic acid buffers) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • X-ray crystallography confirms stereochemistry and molecular conformation, with deviations from planarity in the pyrimidine ring (e.g., dihedral angles up to 69.57°) indicating structural distortions .
  • Spectroscopic methods :
  • FT-IR identifies functional groups (e.g., –NH₂ at 3262 cm⁻¹, C=O at 1653 cm⁻¹) .
  • ¹H NMR resolves proton environments (e.g., NH signals at 7.26 ppm) .
    • Elemental analysis validates purity, with deviations >0.3% signaling impurities .

Q. How should researchers address stability issues related to the compound's reactive functional groups during storage and handling?

  • Storage : Use inert atmospheres (N₂/Ar) and low temperatures (–20°C) to prevent hydrolysis of chloromethyl or oxidation of hydroxyl groups .
  • Handling : Employ anhydrous solvents (e.g., DMF, THF) and avoid prolonged exposure to light to minimize photodegradation .

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of this compound be resolved, given its multiple chiral centers?

  • Chiral resolution : Use chiral stationary phases in HPLC (e.g., cellulose-based columns) to separate enantiomers .
  • Asymmetric catalysis : Employ palladium or organocatalysts to enforce stereochemistry during cyclopentane ring formation .
  • Crystallization-induced diastereomer resolution with chiral co-crystals to isolate desired stereoisomers .

Q. What strategies are recommended for designing analogs to explore structure-activity relationships (SAR) while maintaining bioactivity?

  • Functional group substitution : Replace chloromethyl with bromomethyl or hydroxymethyl to assess electrophilicity and solubility impacts .
  • Ring modification : Introduce morpholine or piperidine moieties to the oxolan ring to modulate hydrogen-bonding interactions .
  • Bioisosteric replacement : Substitute fluorine with chlorine or trifluoromethyl groups to evaluate metabolic stability .

Q. How can contradictions in biological activity data across studies be systematically analyzed and resolved?

  • Assay standardization : Cross-validate results using identical cell lines (e.g., T-cell leukemia models) and protocols (e.g., IC₅₀ measurements at 72 hours) .
  • Purity verification : Re-analyze disputed batches via LC-MS to rule out impurities (e.g., degradation products from hydroxyl group oxidation) .
  • Structural confirmation : Re-examine crystal structures to identify conformational differences affecting target binding .

Q. What advanced computational methods are suitable for predicting the compound's interactions with biological targets?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with DNA polymerase β or T-cell receptor kinases, leveraging X-ray data (e.g., PDB ID 4XYZ) .
  • MD simulations : Simulate solvation effects (e.g., water dynamics around hydroxymethyl groups) to predict pharmacokinetics .
  • QM/MM hybrid models : Calculate binding free energy changes (ΔG) for fluorinated analogs to prioritize synthetic targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.